molecular formula C5H11ClNO+ B1586881 N-Chlorobetainyl chloride CAS No. 53684-57-4

N-Chlorobetainyl chloride

Cat. No. B1586881
CAS RN: 53684-57-4
M. Wt: 136.6 g/mol
InChI Key: ZSAIZAOUUYCITK-UHFFFAOYSA-N
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Description

N-Chlorobetainyl chloride (N-CBCl) is an organochloride compound that is widely used in scientific research and in a variety of industrial applications. It is a colorless liquid that is soluble in both organic and aqueous solvents. N-CBCl is a versatile reagent that has been used in a variety of organic synthesis reactions, as well as in the synthesis of a range of pharmaceuticals and other compounds. It is also used as a catalyst in a variety of industrial processes.

Scientific Research Applications

  • Ion-Enhanced Interfacial Chemistry on Aqueous Aerosols : Research demonstrates the importance of ion-enhanced interactions with gases at aqueous interfaces in the chemistry of concentrated inorganic salt solutions. This has implications for understanding atmospheric chemistry and environmental processes (Knipping et al., 2000).

  • Electrochlorination on Boron-Doped Diamond Anodes : Studies on electrochlorination, particularly in water treatment, have shown the importance of understanding the release and role of various chlorine volatile species. This research contributes to improving water treatment technologies (Mostafa et al., 2018).

  • Chlorinated Aromatic Compounds in AOPs : Investigations into the role of chloride ions in advanced oxidation processes have revealed the formation of chlorinated aromatic compounds, highlighting the need to understand chlorine's interaction with organic compounds in wastewater treatment (Yuan et al., 2011).

  • Biogeochemistry of Chlorine in Ecosystems : Studies have explored the cycling of chlorine, particularly chloride ions, in forest ecosystems. This research is significant for understanding environmental chlorine dynamics and its role in ecosystem health (Lovett et al., 2005).

  • Chloride Retention and Release in Soil : Research has challenged the assumption that chloride is conservative in soils. Studies show that chloride can be retained and released in soils, which is important for understanding soil chemistry and groundwater tracing (Bastviken et al., 2006).

  • SO2 and NO Removal Using Chlorine Dioxide : Studies on the simultaneous removal of sulfur dioxide and nitrogen oxides from flue gas using chlorine dioxide highlight the role of chlorine-based compounds in industrial gas treatment processes (Jin et al., 2006).

  • Chlorine Isotope Analysis in Geological Studies : The precision of chlorine stable isotope analysis has been improved, facilitating its use in geological and hydrological studies, crucial for understanding environmental processes and history (Long et al., 1993).

  • Critical Care and Chloride in Illness : The role of chloride in critical illness, particularly in intensive care unit patients, has been studied, emphasizing the clinical significance of understanding chloride balance in medical settings (Yunos et al., 2010).

  • Electrolysis and Chlorate Formation : Investigations into the formation of chlorate and perchlorate during electrolysis highlight the need for controlled use of electrodes in water treatment to avoid harmful byproduct formation (Jung et al., 2010).

properties

IUPAC Name

(2-chloro-2-oxoethyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClNO.ClH/c1-7(2,3)4-5(6)8;/h4H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGZDDHBCPLZEB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(=O)Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Chlorobetainyl chloride

CAS RN

53684-57-4
Record name N-Chlorobetainyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
NA Efiana, G Kali, A Fürst, A Dizdarević… - European Journal of …, 2023 - Elsevier
… Synthesis was carried out through esterification of HEC utilizing N-chlorobetainyl chloride. Betaine-modified HEC was characterized via FTIR and NMR analyses, ester quantification …
Number of citations: 5 www.sciencedirect.com
YL Li, X Su, PD Stahl, ML Gross - Analytical chemistry, 2007 - ACS Publications
… Herein, we describe a strategy to attach a quaternary ammonium cation to DAG molecules by using N-chlorobetainyl chloride and to use the derivative, prepared in one step, for …
Number of citations: 75 pubs.acs.org
J Holappa, T Nevalainen, J Savolainen… - …, 2004 - ACS Publications
… The amounts of N-chlorobetainyl chloride used were 1 equiv (… N-Chlorobetainyl chloride was added as a solid, and … 0.90 when the equivalents of N-chlorobetainyl chloride used in the …
Number of citations: 124 pubs.acs.org
V Wewer, I Dombrink, K vom Dorp, P Dörmann - Journal of lipid research, 2011 - ASBMB
… Then, 50 µl of anhydrous pyridine and 5 mg of N-chlorobetainyl chloride (see below) were … For the synthesis of N-chlorobetainyl chloride, 1 g of betaine hydrochloride was added to …
Number of citations: 133 www.jlr.org
B Vassel, WG Skelly - Organic Syntheses, 2003 - Wiley Online Library
N‐Chlorobetainyl Chloride - Vassel - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
K Sievänen, J Kavakka, P Hirsilä, P Vainio, K Karisalmi… - Cellulose, 2015 - Springer
High molecular-weight, cationic and water-soluble cellulose-based polyelectrolytes were synthesized and their performance in water purification was tested. Dissolving pulp samples …
Number of citations: 19 link.springer.com
V Wewer, P Dörmann - Plant Isoprenoids: Methods and Protocols, 2014 - Springer
… Use one aliquot for the analysis of free sterols after derivatization with N-chlorobetainyl chloride (see Subheading 3.5) and the other one for the analysis of sterol esters by Q-TOF MS/MS…
Number of citations: 7 link.springer.com
SR Labafzadeh, JS Kavakka, K Sievänen, J Asikkala… - Cellulose, 2012 - Springer
… The other failed attempt was the preparation of cationic cellulose ester by treating cellulose with N-chlorobetainyl chloride in pyridine. N-chlorobetainyl chloride was prepared from …
Number of citations: 33 link.springer.com
BI Andreica, X Cheng, L Marin - European Polymer Journal, 2020 - Elsevier
… The quaternization was achieved by reacting with N-chlorobetainyl chloride in pyridine and the final step … 4th: Quaternization with N-chlorobetainyl chloride in different ratios, at rt, 72 h; …
Number of citations: 95 www.sciencedirect.com
S Mo, L Dong, WJ Hurst, RB van Breemen - Lipids, 2013 - Springer
… [26] used electrospray mass spectrometry without chromatographic separation to measure phytosterols in plant extracts after derivatization with N-chlorobetainyl chloride. However, …
Number of citations: 115 link.springer.com

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